2,2-Dimethylpyrrolidine
Overview
Description
2,2-Dimethylpyrrolidine: is an organic compound with the molecular formula C6H13N . It is a derivative of pyrrolidine, characterized by the presence of two methyl groups attached to the second carbon atom of the pyrrolidine ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reduction of 5,5-Dimethyl-2-pyrrolidone: One common method involves the reduction of 5,5-dimethyl-2-pyrrolidone using lithium aluminum hydride in dry tetrahydrofuran.
Hydrogenation of 5-Amino-2,2-dimethylpyrroline-N-oxide: Another method involves the hydrogenation of 5-amino-2,2-dimethylpyrroline-N-oxide in the presence of Raney nickel.
Industrial Production Methods: Industrial production methods typically involve large-scale synthesis using the above-mentioned routes, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2,2-Dimethylpyrrolidine can undergo oxidation reactions to form corresponding N-oxides.
Reduction: It can be reduced to form various derivatives depending on the reducing agents used.
Substitution: The compound can participate in substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed:
N-Oxides: Formed through oxidation.
N-Substituted Derivatives: Formed through substitution reactions.
Scientific Research Applications
Chemistry: : 2,2-Dimethylpyrrolidine is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals .
Biology: : It is used in the study of enzyme mechanisms and as a ligand in biochemical assays .
Medicine: : The compound is explored for its potential therapeutic applications, including its use as an intermediate in the synthesis of drugs .
Industry: : this compound is used in the production of agrochemicals, polymers, and other industrial chemicals .
Mechanism of Action
The mechanism by which 2,2-Dimethylpyrrolidine exerts its effects involves its interaction with various molecular targets. It can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine: Another derivative of pyrrolidine with additional methyl groups.
2-Methylpyrrolidine: A simpler derivative with only one methyl group attached to the pyrrolidine ring.
Uniqueness: : 2,2-Dimethylpyrrolidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where precise control over molecular interactions is required .
Properties
IUPAC Name |
2,2-dimethylpyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N/c1-6(2)4-3-5-7-6/h7H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHODFIDDEBEGCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60328878 | |
Record name | 2,2-dimethylpyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60328878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35018-15-6 | |
Record name | 2,2-dimethylpyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60328878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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